N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride
Description
N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride is a hydrochloride salt of a cyclopropanamine derivative featuring a 4-bromophenyl ethyl substituent. The molecule consists of a cyclopropane ring attached to an amine group, which is further linked via an ethyl chain to a 4-bromophenyl aromatic system. This structural motif is common in medicinal chemistry, where cyclopropane rings confer conformational rigidity, and halogenated aromatic groups enhance lipophilicity and binding interactions. The hydrochloride salt improves solubility for laboratory handling .
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQNUDXNIIBMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride involves several steps. One common method includes the reaction of 4-bromoacetophenone with cyclopropylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
Scientific Research Applications
N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride has been studied for various applications:
1. Pharmacological Research
- Antiviral Activity : The compound has shown potential antiviral properties, particularly against the hepatitis B virus (HBV). Research indicates that it inhibits viral protein synthesis and replication, making it a candidate for further exploration as an antiviral agent.
- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotective benefits, which could be advantageous in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter systems is believed to contribute to these effects.
2. Enzyme Inhibition Studies
- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways relevant to various diseases. Its interaction with molecular targets may lead to therapeutic applications in conditions such as cancer and metabolic disorders .
3. Chemical Synthesis
- This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its unique structure allows researchers to explore modifications that may enhance biological activity or selectivity against specific targets .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Antiviral Study : A recent investigation demonstrated that treatment with this compound significantly reduced HBV replication in vitro by inhibiting viral protein synthesis. This study underscores its potential as a therapeutic agent against HBV.
- Neuroprotection Study : In animal models simulating neurodegeneration, administration of this compound led to improved cognitive function and reduced neuronal loss, suggesting its role in neuroprotection.
Mechanism of Action
The mechanism of action of N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(a) N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine Hydrochloride
- Molecular Formula : C₁₁H₁₄FN·HCl
- Molecular Weight : ~215.46 g/mol
- Fluorine’s smaller size reduces steric hindrance, which may enhance membrane permeability .
(b) N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine Hydrochloride
- Molecular Formula : C₁₁H₁₄BrClN
- Molecular Weight : 276.60 g/mol
- Key Differences : The 3-bromo substitution shifts the dipole moment compared to the 4-bromo isomer, influencing electronic distribution and intermolecular interactions. The R-configuration at the chiral center may confer distinct stereoselective activity in biological systems .
Analogues with Modified Amine Groups
(a) 1-(4-Bromophenyl)cyclopropanamine Hydrochloride
(b) N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine Hydrochloride
- Molecular Formula : C₁₀H₁₅BrClN
- Molecular Weight : 264.59 g/mol
- Key Differences : Replaces the cyclopropanamine with a dimethylamine group, increasing hydrophobicity (LogP: 3.87) and eliminating ring strain. This modification could alter binding kinetics in drug-receptor interactions .
Analogues with Extended Aromatic Systems
N-[1-(Naphthalen-2-yl)ethyl]cyclopropanamine Hydrochloride
- Molecular Formula : C₁₅H₁₇ClN
- Molecular Weight : ~246.45 g/mol
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Feature |
|---|---|---|---|---|
| N-[1-(4-Bromophenyl)ethyl]cyclopropanamine·HCl* | C₁₁H₁₅BrClN | ~276.5 | N/A | 4-Bromo, ethyl spacer, cyclopropane |
| N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine·HCl | C₁₁H₁₄FN·HCl | 215.46 | N/A | 2-Fluoro substitution |
| N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine·HCl | C₁₁H₁₄BrClN | 276.60 | 97% | 3-Bromo, R-chiral center |
| 1-(4-Bromophenyl)cyclopropanamine·HCl | C₉H₁₁BrClN | 248.55 | 98% | Direct cyclopropane-phenyl linkage |
| N-[1-(Naphthalen-2-yl)ethyl]cyclopropanamine·HCl | C₁₅H₁₇ClN | 246.45 | N/A | Naphthalene extended aromatic system |
| N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine·HCl | C₁₀H₁₅BrClN | 264.59 | N/A | Dimethylamine, no cyclopropane |
*Inferred from analogs.
Biological Activity
N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride is a chemical compound that has garnered attention for its biological activity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropanamine moiety attached to an ethyl group, which is further substituted with a 4-bromophenyl group. This structural configuration is significant for its interaction with various biological targets.
Molecular Formula
- Molecular Formula: C12H16BrClN
- CAS Number: 45791712
- Solubility: Soluble in organic solvents.
- Stability: Stable under standard laboratory conditions.
This compound interacts with specific receptors and enzymes, modulating several biological pathways. The bromophenyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. This interaction may lead to inhibition or activation of key signaling pathways, influencing processes such as neurotransmission and cell survival.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant effects on:
- Neurotransmitter Systems: Potential applications in treating neurological disorders by influencing serotonin and dopamine receptors.
- Enzyme Inhibition: Studies suggest it may inhibit specific kinases, contributing to its therapeutic potential in cancer treatment.
Case Studies
-
Neuropharmacological Studies:
- A study demonstrated that derivatives of cyclopropanamines show promise in modulating serotonin receptor activity, which is crucial for developing antidepressants and anxiolytics.
- Kinase Inhibition:
Data Table: Biological Activity Comparison
Toxicological Profile
While the compound exhibits promising biological activity, it is essential to consider its safety profile. Toxicological assessments indicate:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-[1-(4-Bromophenyl)ethyl]cyclopropanamine hydrochloride, and how is its purity and structural integrity validated?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of 4-bromophenethyl bromide with cyclopropanamine, followed by HCl salt formation. Structural confirmation requires H/C NMR to verify cyclopropane ring integrity and aromatic proton environments. Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N ±0.4%). Residual solvents are quantified using GC-MS .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Methodological Answer : Key properties include molecular weight (256.56 g/mol), hygroscopicity (requires anhydrous storage), and pH-dependent solubility (freely soluble in polar aprotic solvents like DMSO, sparingly soluble in water). Stability studies under varying temperatures (4°C to 40°C) and pH (3–9) should precede long-term experiments. TGA/DSC analysis confirms thermal stability up to 150°C .
Advanced Research Questions
Q. How can contradictions between theoretical NMR chemical shifts and experimental data be resolved?
- Methodological Answer : Discrepancies in cyclopropane ring proton shifts (predicted vs. observed) arise from ring strain and substituent effects. Use 2D NMR (COSY, HSQC) to assign coupling patterns and compare with density functional theory (DFT)-calculated shifts (B3LYP/6-31G* basis set). Solvent-induced shifts (e.g., DMSO vs. CDCl₃) must be accounted for .
Q. What strategies optimize metabolic stability in pharmacological studies targeting CNS applications?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens) to reduce cytochrome P450-mediated oxidation. Assess metabolic stability using liver microsome assays (human/rat, 1 mg/mL protein, NADPH regeneration system). Pharmacokinetic modeling guides structural modifications to enhance blood-brain barrier penetration (e.g., logP optimization via substituent tuning) .
Q. How can primary molecular targets be identified for this compound in neuropharmacology research?
- Methodological Answer : Employ affinity chromatography (immobilized compound on NHS-activated Sepharose) to isolate binding proteins from brain homogenates. Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (AutoDock Vina) against GPCRs (e.g., sigma-1 receptor) predicts binding modes, which are tested via radioligand displacement assays (IC₅₀ determination) .
Q. What experimental approaches resolve conflicting bioactivity data across cell-based assays?
- Methodological Answer : Contradictions may stem from off-target effects or cell-line-specific expression profiles. Use siRNA knockdown of suspected off-target receptors (e.g., dopamine D2) to isolate primary mechanisms. Dose-response curves (10 nM–100 µM) in parallel assays (cAMP accumulation vs. calcium flux) clarify context-dependent activity .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in biological activity?
- Methodological Answer : Implement orthogonal purity validation (HPLC, LC-MS) for each batch. Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize external variability. Use a reference compound (e.g., brorphine for opioid receptor studies) as an internal control in all assays .
Q. What computational tools are recommended for predicting metabolite profiles?
- Methodological Answer : Use Schrödinger’s Metabolite Predictor or GLORYx for in silico metabolite identification. Cross-validate with experimental data from high-resolution LC-MS/MS (Q-TOF) in hepatocyte incubations. Focus on N-dealkylation and hydroxylation pathways common to cyclopropane-containing amines .
Structural and Functional Analogues
Q. How do structural modifications (e.g., halogen substitution) impact receptor binding affinity?
- Methodological Answer : Replace the 4-bromo group with chloro or trifluoromethyl groups to assess steric/electronic effects. Radioligand competition assays (e.g., [³H]-naloxone for opioid receptors) quantify affinity changes. QSAR models correlate substituent Hammett constants (σ) with log(IC₅₀) values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
